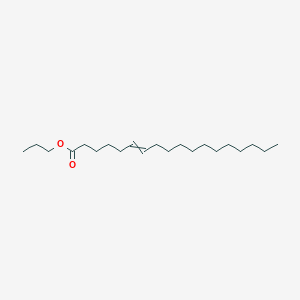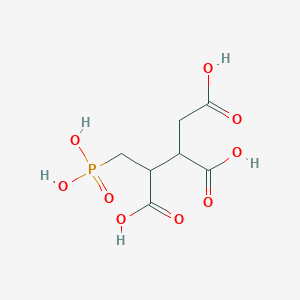
4-Phosphonobutane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phosphonobutane-1,2,3-tricarboxylic acid is an organophosphorus compound with the molecular formula C7H11O9P. It is known for its unique structure, which combines both phosphonic acid and carboxylic acid groups. This compound is widely used in various industrial applications due to its excellent scale and corrosion inhibition properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phosphonobutane-1,2,3-tricarboxylic acid typically involves the reaction of dialkyl phosphite with maleate ester under the influence of a catalyst to form an intermediate. This intermediate is then reacted with acrylate, followed by hydrolysis in an acidic medium to yield the final product .
Industrial Production Methods: In industrial settings, the production process involves the reaction of tetramethyl phosphonosuccinate with methyl acrylate or acrylonitrile in the presence of sodium methanolate as a catalyst. The resulting product is then hydrolyzed with dilute hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phosphonobutane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphonate compounds .
Applications De Recherche Scientifique
4-Phosphonobutane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a scale inhibitor in water treatment processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the paper, textile, and cement industries as a dispersant and stabilizer.
Mécanisme D'action
The mechanism of action of 4-Phosphonobutane-1,2,3-tricarboxylic acid involves its ability to chelate metal ions and inhibit scale formation. The compound’s phosphonic acid and carboxylic acid groups interact with metal ions, preventing them from precipitating and forming scale. This chelation process is crucial in various industrial applications, including water treatment and cooling systems .
Comparaison Avec Des Composés Similaires
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic Acid: prop-1-ene-1,2,3-tricarboxylic acid
Trimesic Acid: benzene-1,3,5-tricarboxylic acid
Comparison: 4-Phosphonobutane-1,2,3-tricarboxylic acid is unique due to its combination of phosphonic acid and carboxylic acid groups, which provide it with superior chelating and scale inhibition properties compared to other tricarboxylic acids. Its ability to form stable complexes with various metal ions makes it highly effective in industrial applications .
Propriétés
Numéro CAS |
51395-43-8 |
|---|---|
Formule moléculaire |
C7H11O9P |
Poids moléculaire |
270.13 g/mol |
Nom IUPAC |
4-phosphonobutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H11O9P/c8-5(9)1-3(6(10)11)4(7(12)13)2-17(14,15)16/h3-4H,1-2H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16) |
Clé InChI |
MYWGVBFSIIZBHJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CP(=O)(O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
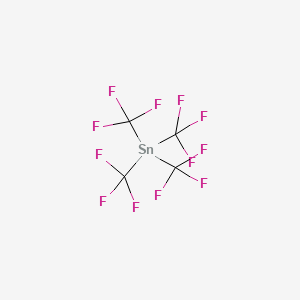
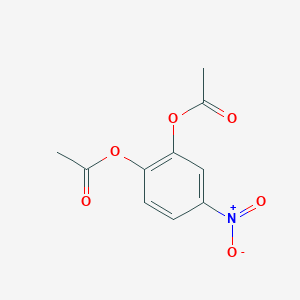
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
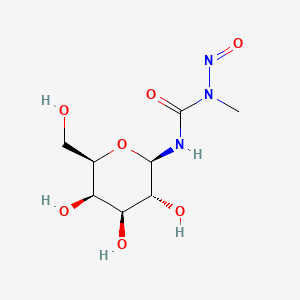
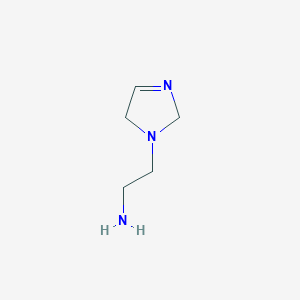
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
